molecular formula C22H24FN5O5 B2481739 ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1115372-03-6

ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate

Cat. No. B2481739
CAS RN: 1115372-03-6
M. Wt: 457.462
InChI Key: ZOMIPDWJWDXVFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in preparing potent deoxycytidine kinase inhibitors, demonstrates a practical approach involving telescoped steps from dichloro-fluoropyrimidine to the target compound with an overall yield of about 68% (Zhang et al., 2009). This process showcases the complexity and efficiency needed in synthesizing compounds with a specific functional group arrangement.

Molecular Structure Analysis

The molecular structure of compounds similar to the query molecule often features complex arrangements that facilitate specific chemical reactions or interactions. For example, the crystal structure of certain compounds reveals a three-dimensional network formed via hydrogen bonds, showcasing the intricate molecular arrangements and interactions that govern their behavior (Cai, Hu, & Chen, 2006).

Chemical Reactions and Properties

Compounds with similar structures participate in various chemical reactions, underlining their chemical properties. For instance, the reaction pathways involving fluorinated pyridines and pyrimidines often lead to products with significant antibacterial activities, highlighting the role of the fluorophenyl group and the pyrrolopyrimidinone core in determining the compound's reactivity and potential biological activities (Miyamoto & Matsumoto, 1990).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystal structure, are essential for their application and handling. Studies on related compounds, like ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, reveal the importance of intermolecular interactions, such as hydrogen bonding and π-π interactions, in defining these properties (Suresh et al., 2007).

Scientific Research Applications

Synthesis of Medicinal Compounds

The compound ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate features a pyrrolo[3,2-d]pyrimidin core, a structure of interest due to its broad applicability in medicinal and pharmaceutical industries. It is recognized for its bioavailability and synthetic versatility. Recent studies have primarily concentrated on the synthesis of substituted pyrano and furo[2,3-d]pyrimidin derivatives, employing a range of innovative hybrid catalysts to overcome structural challenges (Parmar, Vala, & Patel, 2023).

Role in Receptor Binding

The presence of arylalkyl substituents, such as the 4-fluorophenyl group, is observed to influence the binding affinity and selectivity at D2-like receptors, as seen in antipsychotic agents. Studies suggest that these groups, along with others like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contribute significantly to the potency and selectivity of agents targeting these receptors (Sikazwe et al., 2009).

properties

IUPAC Name

ethyl 4-[[2-[7-(4-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O5/c1-2-33-22(32)27-9-7-15(8-10-27)25-17(29)12-28-20(30)19-18(26-21(28)31)16(11-24-19)13-3-5-14(23)6-4-13/h3-6,11,15,24H,2,7-10,12H2,1H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMIPDWJWDXVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=C(C=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate

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